An In-depth Technical Guide to the Physical Properties of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
An In-depth Technical Guide to the Physical Properties of (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione
This guide provides a comprehensive overview of the key physical and spectroscopic properties of (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione, a crucial chiral auxiliary in modern asymmetric synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights, ensuring a thorough understanding of this reagent's characteristics.
Introduction: The Significance of Chiral Auxiliaries
In the realm of stereoselective synthesis, chiral auxiliaries are indispensable tools. These chemical entities are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single enantiomer of the product.[1] The (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione belongs to the esteemed class of Evans auxiliaries, which are renowned for their high diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[2][3] The thione derivative, with its sulfur-for-oxygen substitution in the oxazolidinone ring, offers altered reactivity and selectivity profiles compared to its more common oxo-analog, making it a valuable tool for specific synthetic challenges.[4] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and subsequent removal.
Core Physical Properties
The physical state and solubility of a reagent are foundational to its practical application in the laboratory. These properties dictate the choice of solvents for reactions and purifications, as well as appropriate storage conditions.
Physical State and Appearance
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione is typically an off-white crystalline solid at room temperature.[5] Its solid nature is advantageous for accurate weighing and handling.
Melting Point
The melting point is a critical indicator of purity. For (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione, the reported melting point is in the range of 74-75 °C .[5] A sharp melting point within this range is indicative of high purity. In contrast, the corresponding oxo-analog, (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one, exhibits a lower melting point, typically in the range of 42-47 °C.[6][7][8][9] This difference can be attributed to the variations in intermolecular forces and crystal packing induced by the substitution of oxygen with a larger, more polarizable sulfur atom.
Solubility Profile
While specific quantitative solubility data is not extensively published, based on its structure and the known solubility of its oxo-analog, (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione is expected to be soluble in a range of common organic solvents. These likely include chlorinated solvents such as dichloromethane and chloroform, ethers like tetrahydrofuran, and polar aprotic solvents. The oxo-analog is known to be soluble in chloroform and methanol.[6]
Storage and Stability
For maintaining its chemical integrity, (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione should be stored in a cool, dry environment, with recommended temperatures between 2-8°C.[5] It is also advisable to store it under an inert atmosphere, such as nitrogen, to prevent potential degradation from moisture or oxidation.[5]
Data Summary Table
| Property | (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione | (S)-4-Benzyl-3-propionyl-1,3-oxazolidin-2-one (for comparison) |
| CAS Number | 145588-95-0[5] | 101711-78-8[6][8][9][10] |
| Molecular Formula | C₁₃H₁₅NO₂S | C₁₃H₁₅NO₃[6][7][8][11] |
| Molecular Weight | 249.33 g/mol | 233.26 g/mol [7][11] |
| Appearance | Off-white crystalline solid[5] | Off-white to pale yellow solid[6][8] |
| Melting Point | 74-75 °C[5] | 42-47 °C[6][7][8][9] |
| Solubility | Soluble in common organic solvents | Soluble in chloroform, methanol[6] |
| Storage | 2-8°C, under inert atmosphere[5] | Room temperature, in an inert atmosphere[6] |
Spectroscopic and Structural Characterization
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure and is essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.
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¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals would include the aromatic protons of the benzyl group, the diastereotopic protons of the CH₂ group adjacent to the phenyl ring, the methine proton of the stereocenter, and the protons of the propionyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the characteristic thiocarbonyl (C=S) signal at a downfield chemical shift.
While a specific, publicly available spectrum for the thione is not provided in the search results, the spectrum of its oxo-analog offers a valuable reference point. For (R)-(-)-4-benzyl-3-propionyl-2-oxazolidinone (the enantiomer of the oxo-analog), the following ¹H NMR data has been reported (500 MHz, CDCl₃): δ 7.33 (dd, J₁=7.4 Hz, J₂=7.6 Hz, 2H), 7.29 (d, J=6.9 Hz, 1H), 7.21 (d, J=7.4 Hz, 2H), 4.67 (m, 1H), 4.18 (m, 2H), 3.31 (dd, J₁=13.3 Hz, J₂=3.2 Hz, 1H), 2.96 (m, 2H), 2.77 (dd, J₁=13.3 Hz, J₂=3.7 Hz, 1H), 1.21 (t, J=7.4 Hz, 3H).[6] One would expect a similar pattern for the thione, with potential shifts in the signals of protons close to the thiocarbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic peak for (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione would be the C=S stretching vibration, which typically appears in the region of 1250-1020 cm⁻¹. This is in contrast to the strong C=O stretching vibration of the oxazolidinone ring in the oxo-analog, which appears around 1780 cm⁻¹, and the amide C=O stretch around 1690 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. For (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione, the expected molecular ion peak [M]⁺ would be at m/z = 249.33. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
Experimental Protocols for Physical Characterization
To ensure the quality and identity of (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione for use in synthesis, the following experimental protocols are recommended.
Melting Point Determination
Objective: To determine the melting point range of the compound as an indicator of purity.
Methodology:
-
A small amount of the crystalline sample is placed in a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.
NMR Sample Preparation and Analysis
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the compound.
Methodology:
-
Approximately 5-10 mg of the sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The sample is mixed thoroughly until fully dissolved.
-
The NMR tube is placed in the NMR spectrometer.
-
¹H and ¹³C NMR spectra are acquired using standard parameters.
Diagrams
Caption: Chemical structure and characterization workflow for (S)-4-benzyl-3-propionyl-1,3-oxazolidine-2-thione.
Conclusion
(S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione is a valuable chiral auxiliary with a distinct set of physical properties that differentiate it from its oxo-analog. Its higher melting point and the unique spectroscopic signatures of the thiocarbonyl group are key characteristics. A comprehensive understanding and verification of these properties are essential for its successful application in asymmetric synthesis, ultimately contributing to the efficient and stereocontrolled production of complex chiral molecules in pharmaceutical and chemical research.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10966403, (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71313920, (S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3. [Link]
- Ghorai, M. K., & Tiwari, D. P. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(92), 50696-50731.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 736225, (S)-4-Benzyl-2-oxazolidinone. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis-The Essentials (pp. 1-10). Wiley-VCH Verlag GmbH & Co. KGaA.
- Google Patents. Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.
- El-Faham, A., & Funosas, R. S. (2013). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 10(4), 538-563.
- Google Patents. Preparation method of (S) -4-phenyl-2-oxazolidinone.
-
University of York. Asymmetric Synthesis. [Link]
-
ResearchGate. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (S)-4-Benzyl-3-propionyl-1,3-oxazolidine-2-thione | 145588-95-0 [amp.chemicalbook.com]
- 6. (4S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone | 101711-78-8 [chemicalbook.com]
- 7. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone 99 131685-53-5 [sigmaaldrich.com]
- 8. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 96.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 9. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone | 101711-78-8 | TCI AMERICA [tcichemicals.com]
- 10. scbt.com [scbt.com]
- 11. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone | C13H15NO3 | CID 10966403 - PubChem [pubchem.ncbi.nlm.nih.gov]
